3-fluorocyclobutane-1-thiol
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Overview
Description
3-fluorocyclobutane-1-thiol is an organosulfur compound characterized by the presence of a fluorine atom and a thiol group attached to a cyclobutane ring. . The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-fluorocyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclobutyl halides with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the nucleophilic substitution of cyclobutyl fluorides with sodium hydrosulfide . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-fluorocyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), iodine (I2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium hydrosulfide (NaSH), thiourea
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3-fluorocyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in redox biology.
Medicine: Investigated for its potential therapeutic applications and as a probe in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluorocyclobutane-1-thiol involves its ability to interact with various molecular targets through its thiol group. Thiols are known to form disulfide bonds with cysteine residues in proteins, affecting their structure and function . This interaction can influence cellular signaling pathways, redox homeostasis, and protein folding processes .
Comparison with Similar Compounds
- 3-methyl-1-butanethiol
- 2-butene-1-thiol
- Ethanethiol
Comparison: 3-fluorocyclobutane-1-thiol is unique due to the presence of a fluorine atom, which imparts distinct chemical properties compared to other thiols. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules . This makes this compound a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
2703774-56-3 |
---|---|
Molecular Formula |
C4H7FS |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
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